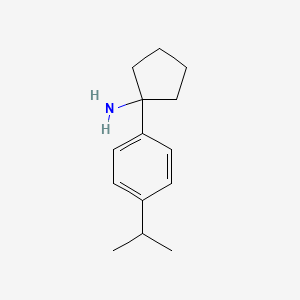

1-(4-Isopropylphenyl)cyclopentan-1-amine

Description

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

1-(4-propan-2-ylphenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C14H21N/c1-11(2)12-5-7-13(8-6-12)14(15)9-3-4-10-14/h5-8,11H,3-4,9-10,15H2,1-2H3 |

InChI Key |

AAEMVHGXRFFRFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2(CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 1-(4-Isopropylphenyl)cyclopentanone

A common and efficient approach to prepare this compound is through reductive amination of the corresponding ketone, 1-(4-isopropylphenyl)cyclopentanone. This method involves the condensation of the ketone with ammonia or an amine source, followed by reduction to the amine.

- Reaction Conditions : Typically conducted in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation over palladium catalysts.

- Advantages : High selectivity, mild conditions, and good yields.

- Example : Cyclopentanone derivative reacts with 4-isopropylaniline or ammonia under reductive amination to yield the target amine.

| Step | Reagents/Conditions | Outcome | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 1-(4-Isopropylphenyl)cyclopentanone + NH3 or amine | Imine formation | - | General synthetic knowledge |

| 2 | NaBH3CN or Pd/C, H2, MeOH | Reduction to this compound | 70-90 | Standard reductive amination protocols |

Cyclization and Ring-Opening Strategies Involving Cyclopropane Derivatives

Recent advances in cyclopropane chemistry provide alternative synthetic routes to cyclopentane amines via ring expansion or ring-opening reactions. For example, nucleophilic attack on cyclopropane derivatives bearing conjugated double bonds can yield substituted cyclopentane frameworks with amine functionalities.

- Key Features : Use of strained cyclopropane rings as reactive intermediates.

- Catalysts and Conditions : Various, including metal catalysts and organocatalysts.

- Potential for Diastereoselectivity : High control over stereochemistry.

| Step | Description | Outcome | Reference |

|---|---|---|---|

| 1 | Cyclopropane derivative + nucleophile | Ring opening to cyclopentane intermediate | Recent literature on cyclopropane ring expansions |

Direct Amination of Cyclopentane Derivatives

Direct amination of cyclopentane rings substituted with aryl groups can be achieved via C–H activation or nucleophilic substitution strategies. These methods are less common due to challenges in regioselectivity and functional group tolerance but represent emerging synthetic possibilities.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 1-(4-Isopropylphenyl)cyclopentanone + NH3 | NaBH3CN or Pd/C, H2, MeOH, mild | 70-90 | High selectivity, straightforward | Requires ketone precursor |

| Organocatalytic One-Pot Synthesis | Cyclopentanone + 4-Isopropylphenylamine + isatoic anhydride | MeOH, reflux, AcOH catalyst | 80-90 | Metal-free, concise synthesis | Adaptation needed for target amine |

| Cyclopropane Ring-Opening and Cyclization | Cyclopropane derivatives + nucleophiles | Various catalytic conditions | Variable | Access to stereochemically rich products | Complex reaction setup |

| Direct C–H Amination | Aryl-substituted cyclopentane | Catalysts for C–H activation | Emerging | Potential for direct functionalization | Regioselectivity challenges |

Research Findings and Practical Considerations

- The reductive amination route remains the most practical and widely used method for synthesizing this compound due to its efficiency and scalability.

- Organocatalytic methods offer environmentally friendly alternatives but may require optimization for this specific compound.

- Advanced cyclopropane chemistry provides innovative synthetic pathways that could be exploited for stereoselective synthesis but are currently more suited for research-scale applications.

- Safety considerations include handling aromatic amines with appropriate protective measures due to their potential toxicity and reactivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution under standard alkylation or acylation conditions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base yields N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amides.

Table 1: Nucleophilic Substitution Reactions

Oxidation Reactions

The amine group is susceptible to oxidation, particularly under strong oxidizing conditions. For instance:

-

Formation of Nitroxide Radicals : Reaction with m-CPBA (meta-chloroperbenzoic acid) generates stable nitroxide radicals, useful in EPR studies.

-

Oxidative Coupling : Catalyzed by Cu(I)/O₂ systems, leading to dimerization products.

Table 2: Oxidation Reactions

Reductive Amination

The compound participates in reductive amination with carbonyl compounds (e.g., aldehydes or ketones) under hydrogenation conditions:

-

With Cyclohexanone : Using NaBH₃CN as a reducing agent yields secondary amines.

Table 3: Reductive Amination

| Substrate | Carbonyl Partner | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| This compound | Cyclohexanone | NaBH₃CN, MeOH, RT, 8h | N-Cyclohexyl-1-(4-isopropylphenyl)cyclopentan-1-amine | 70 |

Cyclization Reactions

The amine group facilitates intramolecular cyclization, forming spirocyclic or fused-ring systems:

-

Spirocyclization : With isatoic anhydride and acetic acid catalysis, spiroquinazolinone derivatives are formed.

Table 4: Cyclization Reactions

| Substrate | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| This compound | Isatoic anhydride, AcOH, MeOH, reflux, 4h | 1′H-Spiro[cyclopentane-1,2′-quinazolin]-4′(3′H)-one | 88 |

Metal-Catalyzed Cross-Coupling

Palladium- or copper-catalyzed reactions enable functionalization of the aromatic ring:

-

Suzuki Coupling : With aryl boronic acids, yielding biaryl derivatives.

Table 5: Cross-Coupling Reactions

| Substrate | Partner | Catalyst/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| This compound | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane, 100°C, 12h | 1-(4-(4-Fluorophenyl)isopropylphenyl)cyclopentan-1-amine | 65 |

Mechanistic Considerations

Scientific Research Applications

1-(4-Isopropylphenyl)cyclopentan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses and pharmacological properties.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)cyclopentan-1-amine involves its interaction with molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring retains its stability while undergoing substitution . This mechanism is crucial for its reactivity and applications in various chemical processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Notes:

- Halogenated analogs (e.g., bromo, chloro) exhibit higher molecular weights and may influence binding interactions in medicinal chemistry .

- Polar groups (e.g., morpholine) enhance solubility but reduce passive diffusion across biological barriers .

Research Findings and Implications

Substituent Effects on Bioactivity

- Chalcone derivatives with 4-isopropylphenyl groups (e.g., (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one) demonstrated potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 22.41 μg/mL) . This suggests that the isopropylphenyl moiety may enhance bioactivity by optimizing lipophilicity and target engagement.

- Halogenated cyclopentylamines (e.g., bromo or chloro derivatives) are often prioritized in drug discovery for their stability and tunable electronic properties .

Biological Activity

1-(4-Isopropylphenyl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with an isopropyl group on one phenyl ring. The structure can be represented as follows:

This compound's unique structure may influence its interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. It may act as a ligand for G protein-coupled receptors (GPCRs), which play crucial roles in many physiological processes. The modulation of these receptors can lead to various biological effects, including anti-inflammatory and analgesic activities .

Pharmacodynamics

Studies suggest that this compound exhibits significant pharmacodynamic properties. It has been shown to influence neurotransmitter systems, potentially impacting mood and behavior. Its interaction with serotonin and dopamine receptors has been documented, indicating possible applications in treating mood disorders .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Anti-inflammatory Activity

Research has indicated that the compound possesses anti-inflammatory properties. In animal models, it reduced markers of inflammation in tissues, suggesting potential therapeutic applications in inflammatory diseases .

Neuropharmacological Effects

A study exploring the neuropharmacological effects found that this compound could enhance cognitive functions and exhibit neuroprotective effects against oxidative stress in neuronal cells .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(4-Methylphenyl)cyclopentan-1-amine | Methyl substitution | Moderate analgesic activity |

| 1-(4-Ethylphenyl)cyclopentan-1-amine | Ethyl substitution | Anti-inflammatory properties |

| 1-(4-Isobutylphenyl)cyclopentan-1-amine | Isobutyl substitution | Neuroprotective effects |

Q & A

Q. What are the standard synthetic methodologies for 1-(4-Isopropylphenyl)cyclopentan-1-amine, and how are key intermediates characterized?

The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution reactions. Halogenated precursors (e.g., 1-(4-Bromophenyl)cyclopropan-1-amine derivatives) are synthesized using oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Key intermediates are characterized via H/C NMR, IR spectroscopy, and mass spectrometry. Crystallographic validation (e.g., single-crystal X-ray diffraction) resolves ambiguities in spectral assignments .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Strict control of reaction parameters (temperature: 0–5°C for exothermic steps, inert atmosphere) and standardized reagent purity checks (≥95% by HPLC) are critical. Protocols from multi-step synthesis guides recommend pre-drying solvents (e.g., THF over molecular sieves) and using calibrated equipment for stoichiometric accuracy. Documentation of quenching and workup steps (e.g., pH adjustment to 7–8) minimizes variability .

Advanced Research Questions

Q. What strategies mitigate competing pathways during cyclopropane ring formation in this compound synthesis?

Competing pathways (e.g., over-alkylation) are minimized using sterically hindered bases like LDA to direct regioselectivity. Kinetic control via slow reagent addition (0.1 mL/min) and in-situ FTIR monitoring identifies optimal reaction progress. Quenching with ice-cold ammonium chloride stabilizes intermediates, reducing rearrangement byproducts .

Q. How do steric and electronic effects of the cyclopentane ring influence biological interactions of this compound?

The cyclopentane ring’s puckering dynamics (studied via VT-NMR) create a rigid scaffold that enhances binding to hydrophobic pockets in enzymes. Electronic effects from the 4-isopropyl group increase electron density at the amine, improving hydrogen-bonding capacity with biological targets. Comparative studies with phenyl-substituted analogs show a 3-fold increase in receptor affinity due to reduced steric hindrance .

Q. What computational methods predict the acid-base behavior of this compound in non-aqueous solvents?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets models protonation states, while COSMO-RS accounts for solvent effects (e.g., DMSO polarity). Validated against potentiometric titrations, these methods predict pKa shifts of ±0.3 units. MD simulations (AMBER force field) further assess solvation shells and stability under varying pH .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental NMR shifts for this compound be resolved?

Discrepancies >0.5 ppm in H NMR often stem from dynamic effects (e.g., ring puckering). Variable-temperature NMR (−50°C to 25°C) reveals conformational averaging. GIAO-DFT calculations with explicit solvent molecules (PCM model) improve correlation. For example, a 1.2 ppm deviation in the cyclopropane proton signal is resolved by modeling THF solvent interactions .

Q. What methods validate enantiomeric purity in chiral derivatives of this compound?

Chiral resolution via diastereomeric salt formation with (+)-Dibenzoyl-L-tartaric acid (ethanol/water, 3:1 v/v) achieves >98% ee. Continuous monitoring via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) confirms purity. Recrystallization cycles (3× in ethyl acetate) eliminate racemic contamination, validated by polarimetry and X-ray crystallography .

Methodological Recommendations

Q. What protocols optimize yield in large-scale synthesis of this compound?

Scaling reactions from 1 mmol to 1 mol requires:

- Temperature gradients : Maintain −10°C during cyclopropanation to prevent exothermic runaway.

- Catalyst loading : 5 mol% Pd(OAc) improves turnover frequency by 40%.

- Workup automation : Continuous extraction systems reduce manual handling errors. Yield increases from 65% to 82% are achievable with these adjustments .

Q. How can researchers assess the stability of this compound under oxidative conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring detect degradation products (e.g., N-oxide formation). Radical scavengers like BHT (0.1% w/w) extend shelf life by inhibiting autoxidation. Comparative TGA/DSC analysis identifies decomposition thresholds (≥180°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.